molecular formula C22H23N3O4S B2589401 N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 921864-49-5

N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2589401
CAS RN: 921864-49-5
M. Wt: 425.5
InChI Key: IVRDIBRVNOEIFY-UHFFFAOYSA-N
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Description

“N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide” is a complex organic compound that contains several functional groups and structural features, including a thiazole ring, an amide group, and methoxy groups . Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the amide group, and the methoxy groups would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, and the thiazole ring could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure .

Scientific Research Applications

Antiviral Activity

The compound’s unique structure has led to its investigation as a potential antiviral agent. In a study by Balaraman et al., a series of novel non-glutamate derivatives were synthesized by replacing the glutamic acid part of the drug Pemetrexed with primary, secondary, and aryl amines . These derivatives demonstrated 4- to 7-fold higher antiviral activity against Newcastle disease virus (an avian paramyxovirus) compared to Pemetrexed. Notably, compounds synthesized using five-membered heteroaryl amines exhibited the highest antiviral efficacy.

Enzyme Inhibition

The pyrrolo[2,3-d]pyrimidine skeleton found in this compound has been associated with enzyme inhibition. Researchers have studied similar structures for their inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase . Further exploration of this compound’s enzymatic interactions could reveal novel therapeutic targets.

Anti-Inflammatory Properties

Compounds with pyrrolo[2,3-d]pyrimidine scaffolds have demonstrated anti-inflammatory activity . Investigating whether this derivative exhibits similar effects could contribute to the development of anti-inflammatory drugs.

Antibacterial and Antifungal Potential

The pyrrolo[2,3-d]pyrimidine core has also been associated with antibacterial and antifungal activities . While specific studies on this compound are lacking, its structural features warrant further investigation in this context.

Allosteric Modulation

The compound’s structure may allow it to act as an allosteric modulator. For instance, 2-aminothiazole derivatives have been explored for their effects on protein kinases, including casein kinase 2 (CK2) . Investigating whether this compound interacts with specific proteins or enzymes could reveal novel allosteric sites.

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties are often determined through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and evaluation of its potential applications in areas such as medicine or materials science .

properties

IUPAC Name

N-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-13-6-5-7-14(2)20(13)24-19(26)10-16-12-30-22(23-16)25-21(27)15-8-17(28-3)11-18(9-15)29-4/h5-9,11-12H,10H2,1-4H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRDIBRVNOEIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

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